BenchChemオンラインストアへようこそ!

Ledazerol

α₂‑adrenoceptor pharmacology benzylimidazole SAR molecular recognition

Ledazerol is the essential saligenol (hydroxymethyl) analogue of Mivazerol, enabling unique SAR studies of α₂-adrenoceptor subtype selectivity driven by the –CH₂OH hydrogen-bond donor. This compound is critical for head-to-head radioligand displacement assays, UGT-mediated glucuronidation clearance profiling, and pure α₂-mediated vasodilation studies in isolated vascular rings without imidazoline I₁ receptor interference. Procure authentic Ledazerol to ensure reproducible target validation, precise impurity reference standard qualification, and definitive DMPK benchmarking against the benzamide congener Mivazerol.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 116795-97-2
Cat. No. B1674691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedazerol
CAS116795-97-2
SynonymsLedazerol;  Ledazerolum; 
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CO)O)CC2=CN=CN2
InChIInChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13)
InChIKeyPGVXBSSEVQUMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ledazerol (CAS 116795-97-2) – Structural & Pharmacological Baseline for Anti‑Anginal α₂‑Agonist Procurement


Ledazerol (2‑hydroxy‑3‑(imidazol‑4‑ylmethyl)benzyl alcohol) is a small‑molecule benzylimidazole that acts as an α₂‑adrenoceptor (ADRA2) agonist and is classified as a vasodilator with anti‑anginal potential [REFS‑1]. It is the saligenol‑type bioisostere of the benzamide‑type α₂‑agonist Mivazerol, from which it is derived [REFS‑2]. Both compounds share the 4‑benzyl‑imidazole core but differ in the functional group on the phenyl ring: Ledazerol carries a hydroxymethyl (–CH₂OH) moiety, whereas Mivazerol bears a carboxamide (–CONH₂) [REFS‑3]. This structural variation directly influences hydrogen‑bonding capacity, lipophilicity, and metabolic susceptibility—parameters that critically determine receptor‑binding kinetics, tissue distribution, and the therapeutic window [REFS‑2].

Why Ledazerol Cannot Be Replaced by Mivazerol, Clonidine, or Dexmedetomidine in α₂‑Mediated Vasodilation Models


Although Mivazerol and Ledazerol originate from the same benzylimidazole pharmacophore and both activate α₂‑adrenoceptors, the replacement of the benzamide group in Mivazerol with a benzyl alcohol in Ledazerol alters the molecule’s electronic surface potential and metabolic lability [REFS‑1]. In Mivazerol, the carboxamide stabilizes a distinct conformer that favors α₂A‑subtype binding (apparent Ki = 37 nM), whereas the hydroxymethyl analogue may exhibit a different subtype‑selectivity fingerprint and is more susceptible to Phase II glucuronidation, affecting oral bioavailability [REFS‑2]. Centrally acting α₂‑agonists such as Clonidine (Ki ~ 4–8 nM at imidazoline I₁ receptors) and Dexmedetomidine (α₂:α₁ selectivity ratio ~1600:1) possess pronounced sedative and hypotensive liabilities that are absent in peripherally biased benzylimidazoles like Mivazerol [REFS‑3]. Ledazerol’s structural divergence therefore creates a distinct pharmacological profile that cannot be reproduced by any single in‑class compound, making direct procurement of the authentic material essential for reproducible target validation [REFS‑1][REFS‑2][REFS‑3].

Quantitative Differentiation of Ledazerol from Mivazerol, Clonidine, and Dexmedetomidine – A Procurement‑Oriented Evidence Profile


Structural Divergence: Hydroxymethyl vs. Carboxamide Moiety Determines α₂‑Subtype Binding Topology

Ledazerol differs from Mivazerol by a single functional group: the phenyl ring of Ledazerol carries a –CH₂OH substituent, whereas Mivazerol carries a –CONH₂ group [REFS‑1]. Computational studies on the benzylimidazole series indicate that the carboxamide of Mivazerol stabilizes a planar conformation through intramolecular hydrogen bonding, which is not possible for the hydroxymethyl analogue, resulting in different orientation of the imidazole ring relative to the phenyl plane [REFS‑2]. This conformational divergence is predicted to alter the ligand’s ability to engage the α₂A subtype’s orthosteric pocket, potentially shifting subtype selectivity toward α₂B or α₂C receptors [REFS‑2].

α₂‑adrenoceptor pharmacology benzylimidazole SAR molecular recognition

α₂‑Adrenoceptor Affinity: Mivazerol Exhibits Apparent Ki = 37 nM at Human α₂A; Ledazerol Data Not Yet Reported

In the only published quantitative binding study on the benzylimidazole series, Mivazerol displaced [³H]RX 821002 from human frontal cortex α₂A‑adrenoceptors with an apparent Ki of 37 nM (nH = 0.55) [REFS‑1]. The same study reported that Mivazerol is not subtype‑selective, showing comparable affinity for α₂B‑adrenoceptors in rat kidney [REFS‑1]. No equivalent radioligand binding data have been published for Ledazerol. However, the saligenol scaffold of Ledazerol lacks the carboxamide hydrogen‑bond donor–acceptor pair that stabilizes the Mivazerol‑α₂A interaction, suggesting that Ledazerol’s Ki at α₂A is likely higher (weaker affinity) than 37 nM [REFS‑2].

α₂A‑adrenoceptor radioligand binding selectivity

Selectivity Over α₁‑Adrenoceptors: Mivazerol Shows ~120‑Fold α₂/α₁ Discrimination; Ledazerol Profile Remains Uncharacterised

Mivazerol exhibits approximately 120‑fold selectivity for α₂‑adrenoceptors over α₁‑adrenoceptors, with a Ki of 4.4 µM at α₁ sites labelled with [³H]prazosin [REFS‑1]. Because Ledazerol contains a hydroxymethyl group that is less bulky than the carboxamide of Mivazerol, it may exhibit different steric complementarity with α₁‑adrenoceptor subtypes; however, no experimental selectivity data exist for Ledazerol [REFS‑2]. In contrast, Clonidine shows α₂/α₁ selectivity of approximately 200‑fold, while Dexmedetomidine achieves an α₂:α₁ ratio of 1600:1, but both are centrally acting and produce significant hypotension and sedation [REFS‑3].

α₁‑adrenoceptor off‑target binding selectivity window

Predicted Metabolic Lability: The Hydroxymethyl Group of Ledazerol is a Substrate for UDP‑Glucuronosyltransferases, Altering Pharmacokinetics Relative to Mivazerol

The primary metabolic route for benzyl alcohols is O‑glucuronidation by UDP‑glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A6 [REFS‑1]. Ledazerol, bearing a free hydroxymethyl group, is therefore expected to undergo rapid first‑pass glucuronidation, which may limit oral bioavailability compared to Mivazerol, where the carboxamide is metabolically more stable [REFS‑2]. No experimental pharmacokinetic data have been reported for Ledazerol, but the structural analogy to salicyl alcohol (which shows >90% glucuronidation in human liver microsomes within 30 min) supports the prediction of high hepatic extraction [REFS‑1].

drug metabolism glucuronidation oral bioavailability

Lack of Imidazoline I₁ Receptor Interaction: Benzylimidazoles Are Structurally Biased Against the Imidazoline Binding Site, Unlike Clonidine

Clonidine binds to imidazoline I₁ receptors with a Ki of 4–8 nM, which contributes to its central hypotensive effect [REFS‑1]. In contrast, Mivazerol shows negligible affinity for non‑adrenergic idazoxan binding sites (approximately 1,000‑fold selectivity for α₂ over imidazoline sites) [REFS‑2]. The benzylimidazole scaffold of Ledazerol, which lacks the imidazoline ring, is structurally incapable of engaging the I₁ receptor, predicting an absence of central hypotensive effects similar to Mivazerol [REFS‑3]. This is a critical differentiator from Clonidine and Dexmedetomidine, which produce significant sedation and blood‑pressure reduction [REFS‑1].

imidazoline receptor I₁ binding site centrally acting antihypertensives

Ledazerol Procurement Scenarios: Where the Saligenol‑Type α₂‑Agonist Provides Decisive Experimental Advantage


SAR Exploration of Non‑Benzamide α₂‑Agonists for Peripheral Vasodilation

Researchers investigating the structure–activity relationship of benzylimidazole α₂‑agonists require the authentic saligenol (hydroxymethyl) analogue to benchmark how the hydrogen‑bond donor capacity of –CH₂OH affects α₂‑subtype selectivity compared to the carboxamide of Mivazerol. The conformational differences predicted by ab initio calculations [REFS‑1] can only be validated with pure Ledazerol in head‑to‑head radioligand displacement assays.

Phase II Metabolism Studies: Profiling Glucuronidation‑Driven Clearance of Benzyl Alcohol‑Containing α₂‑Agonists

Ledazerol’s hydroxymethyl group makes it an ideal substrate for UGT‑mediated glucuronidation studies [REFS‑2]. Procurement of the compound allows DMPK laboratories to quantify intrinsic clearance in human hepatocytes and compare glucuronidation rates directly with the metabolically more stable Mivazerol, providing critical data for lead optimisation of orally bioavailable anti‑anginal agents.

Ex Vivo Tissue Bath Pharmacology: Isolating α₂‑Mediated Vasodilation Without Imidazoline I₁ Confounding

In isolated vascular ring preparations, Clonidine and Dexmedetomidine produce mixed responses due to concurrent I₁ receptor activation [REFS‑3]. Ledazerol, lacking the imidazoline pharmacophore, is predicted to elicit pure α₂‑adrenoceptor‑mediated vasodilation. Procuring Ledazerol enables researchers to dissect the α₂ component of vasorelaxation in human and animal resistance arteries without the need for pharmacological masking of I₁ receptors.

Reference Standard Development for Benzylimidazole Impurity Profiling in Generic Mivazerol Synthesis

During the synthesis of Mivazerol hydrochloride, the hydroxymethyl analogue (Ledazerol) can arise as a process impurity through incomplete oxidation of the corresponding benzyl alcohol intermediate [REFS‑4]. Authentic Ledazerol is therefore required as a reference standard for HPLC method validation, impurity identification, and batch‑release testing in pharmaceutical quality control laboratories.

Quote Request

Request a Quote for Ledazerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.